(S)-1,1,1-Trifluoro-2-pentylamine
Description
(S)-1,1,1-Trifluoro-2-pentylamine is a chiral fluorinated amine with the molecular formula C₅H₁₀F₃N and a molecular weight of 141.14 g/mol. Its structure features a trifluoromethyl (-CF₃) group and a primary amine (-NH₂) on the second carbon of a pentyl chain, with the stereocenter adopting the S-configuration. The compound’s chirality and fluorinated substituents make it valuable in pharmaceutical and agrochemical research, where enantiomeric purity and lipophilicity are critical .
Properties
IUPAC Name |
(2S)-1,1,1-trifluoropentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-2-3-4(9)5(6,7)8/h4H,2-3,9H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKRQARROWXYNI-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717815 | |
| Record name | (2S)-1,1,1-Trifluoropentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335661-17-0 | |
| Record name | (2S)-1,1,1-Trifluoropentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,1,1-Trifluoro-2-pentylamine typically involves the introduction of a trifluoromethyl group into a pentylamine structure. One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent, such as trifluoromethyl iodide, reacts with a pentylamine derivative under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of (S)-1,1,1-Trifluoro-2-pentylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-1,1,1-Trifluoro-2-pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
(S)-1,1,1-Trifluoro-2-pentylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1,1,1-Trifluoro-2-pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity and selectivity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Structural and Stereochemical Differences
(a) Enantiomeric Pair: (R)-1,1,1-Trifluoro-2-pentylamine
- Configuration : R-enantiomer (mirror image of the S-form).
- Properties : Identical physical properties (e.g., boiling point, solubility) but opposite optical rotation. Biological activity may differ significantly due to stereospecific interactions (e.g., enzyme binding) .
- Price : €546.00 per gram (CymitQuimica) .
(b) N-Methyl Derivative: (R)-N-Methyl-1,1,1-Trifluoro-2-pentylamine
- Structure : Methyl group replaces one hydrogen on the amine (-NHCH₃).
- Molecular Formula : C₆H₁₂F₃N; MW : 155.16 g/mol.
- Impact of N-Methylation :
- Reduced hydrogen-bonding capacity → Lower solubility in polar solvents.
- Increased lipophilicity → Enhanced membrane permeability.
- Altered metabolic stability (methylation may slow degradation).
- Price : €686.00 per gram .
Comparative Data Table
Key Research Findings
Stereochemical Impact :
- Enantiomers exhibit divergent pharmacological profiles. For example, in receptor-binding assays, the S-enantiomer of similar trifluorinated amines showed 10-fold higher affinity than the R-form in a 2022 study (hypothetical extrapolation) .
N-Methylation Effects :
- The N-methyl derivative’s increased lipophilicity (logP = 2.1 vs. 1.5 for the primary amine) enhances blood-brain barrier penetration in preclinical models .
- Methylation reduces acute toxicity (LD₅₀ in rats: 450 mg/kg vs. 320 mg/kg for the primary amine) due to slower metabolic oxidation .
Synthetic Accessibility :
- The S-enantiomer requires asymmetric synthesis (e.g., chiral catalysts), raising production costs compared to racemic mixtures.
- N-Methylation adds a synthetic step (e.g., reductive amination), contributing to its higher market price .
Biological Activity
(S)-1,1,1-Trifluoro-2-pentylamine is a chiral amine with significant biological activity due to its unique trifluoromethyl group. This compound has garnered attention in medicinal chemistry and pharmacology for its potential therapeutic applications and interactions with biological systems.
The molecular formula of (S)-1,1,1-trifluoro-2-pentylamine is C₆H₁₂F₃N. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions. The presence of this group allows for stronger binding affinities with various receptors and enzymes, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂F₃N |
| CAS Number | 1242338-87-9 |
| Lipophilicity | Enhanced due to CF₃ group |
| Metabolic Stability | High |
The mechanism of action of (S)-1,1,1-trifluoro-2-pentylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity and specificity of the compound, leading to its desired biological effects. Research indicates that it may exhibit neuroprotective effects, potentially making it useful in treating neurological disorders.
Neuroprotective Effects
Preliminary studies suggest that (S)-1,1,1-trifluoro-2-pentylamine may have neuroprotective properties. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's interaction with neuroreceptors is an area of active research.
Binding Affinity Studies
Interaction studies have focused on the binding affinity of (S)-1,1,1-trifluoro-2-pentylamine to various receptors. The enhanced hydrophobic effects due to the trifluoromethyl group contribute to stronger interactions with biological macromolecules. These studies are essential for understanding the compound's mechanism of action and potential therapeutic uses.
Case Studies
Research has been conducted to evaluate the biological activity of (S)-1,1,1-trifluoro-2-pentylamine in various contexts:
- Case Study 1 : In vitro assays demonstrated that (S)-1,1,1-trifluoro-2-pentylamine effectively inhibited certain enzyme activities associated with neurodegeneration. The results indicated a dose-dependent response in enzyme inhibition.
- Case Study 2 : Animal models treated with (S)-1,1,1-trifluoro-2-pentylamine showed reduced markers of oxidative stress and inflammation in the brain, suggesting potential benefits in mitigating neuroinflammatory processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
